molecular formula C8H10N2O2 B14847851 3-(Furan-2-yl)piperazin-2-one

3-(Furan-2-yl)piperazin-2-one

Cat. No.: B14847851
M. Wt: 166.18 g/mol
InChI Key: XVXCBPJNVGDGEW-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)piperazin-2-one is an organic compound that features a furan ring attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)piperazin-2-one typically involves the reaction of furan derivatives with piperazine. One common method is the cyclization of 2-furylamine with ethylene glycol in the presence of a catalyst. Another approach involves the reaction of 2-furyl isocyanate with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)piperazin-2-one
  • 3-(Thiophen-2-yl)piperazin-2-one
  • 3-(Benzofuran-2-yl)piperazin-2-one

Uniqueness

3-(Furan-2-yl)piperazin-2-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(furan-2-yl)piperazin-2-one

InChI

InChI=1S/C8H10N2O2/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)

InChI Key

XVXCBPJNVGDGEW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CO2

Origin of Product

United States

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